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Compound of Interest

Compound Name:
1-(Furo[3,2-b]pyridin-6-

yl)ethanone

Cat. No.: B1391162 Get Quote

An In-depth Technical Guide: 1-(Furo[3,2-b]pyridin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive analysis of 1-(Furo[3,2-b]pyridin-6-
yl)ethanone, a heterocyclic compound built upon the medicinally significant furo[3,2-b]pyridine

scaffold. The parent furo[3,2-b]pyridine core is recognized as a privileged structure in drug

discovery, serving as a foundational element for potent and selective inhibitors of various

biological targets, particularly protein kinases.[1][2] This document details the compound's

nomenclature, physicochemical properties, and safety profile. Furthermore, it presents a logical

framework for its synthesis, including detailed, field-proven protocols for constructing the core

scaffold and introducing the acetyl functional group. By contextualizing the compound within

the broader landscape of drug development, this guide serves as a critical resource for

researchers engaged in kinase inhibitor programs and the exploration of novel heterocyclic

chemical space.

Chemical Identity and Nomenclature
Correctly identifying a compound is the foundation of all subsequent research. This section

provides the standardized nomenclature and unique identifiers for 1-(Furo[3,2-b]pyridin-6-
yl)ethanone.
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2.1 IUPAC Name The systematic name for the compound as determined by the International

Union of Pure and Applied Chemistry (IUPAC) is: 1-(Furo[3,2-b]pyridin-6-yl)ethanone

2.2 Synonyms and Identifiers For cross-referencing in chemical databases, procurement, and

regulatory documentation, the following identifiers are critical.

Identifier Value Source

CAS Number 1203499-00-6 [3][4]

Molecular Formula C₉H₇NO₂ [3][4]

Molecular Weight 161.16 g/mol [3]

MDL Number MFCD13563103 [3]

InChI Key
IYGXFOJTFQFSMM-

UHFFFAOYSA-N

SMILES CC(=O)c1cnc2ccoc2c1

2.3 Chemical Structure The compound consists of a fused furo[3,2-b]pyridine ring system with

an acetyl group (ethanone) substituted at the C-6 position of the pyridine ring.

Caption: Chemical structure and key identifiers.

Physicochemical and Safety Data
Understanding the physical properties and handling requirements is crucial for laboratory work.

3.1 Physicochemical Properties

Property Value

Physical Form Solid

Empirical Formula C₉H₇NO₂[3]

PubChem Substance ID 329772203[3]
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3.2 Safety and Handling

Category Information

GHS Pictogram GHS07 (Exclamation Mark)[3]

Signal Word Warning[3]

Hazard Statement H302: Harmful if swallowed[3]

Hazard Class Acute Toxicity 4, Oral[3]

Storage Class 11: Combustible Solids[3]

The Furo[3,2-b]pyridine Scaffold: A Privileged Core
in Drug Discovery
The significance of 1-(Furo[3,2-b]pyridin-6-yl)ethanone is derived from its core heterocyclic

system. The furo[3,2-b]pyridine scaffold is considered "privileged" in medicinal chemistry due to

its rigid, planar structure and unique electronic properties that allow it to effectively interact with

a variety of biological targets.[1] This scaffold has been successfully employed to develop

highly selective inhibitors for several key protein families implicated in human diseases.

Kinase Inhibition: The furo[3,2-b]pyridine core has proven to be an excellent platform for

designing selective kinase inhibitors.[1] For example, derivatives have been identified as

potent inhibitors of cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases

(HIPKs), which are involved in cellular processes like transcription and apoptosis and are

dysregulated in diseases such as cancer.[1][2]

Signaling Pathway Modulation: Beyond direct enzyme inhibition, this scaffold has been used

to create modulators of critical signaling pathways. Notably, certain trisubstituted furo[3,2-

b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling

pathway, a key regulator of embryonic development and a target in oncology.[2]

The ethanone moiety on the core can act as a key interaction point (e.g., a hydrogen bond

acceptor) within a protein's binding site or serve as a chemical handle for further synthetic

elaboration to explore structure-activity relationships (SAR).
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Synthetic Strategy and Methodologies
The synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone can be logically approached by first

constructing the core furo[3,2-b]pyridine ring system, followed by the introduction of the acetyl

group at the 6-position.

5.1 Retrosynthetic Analysis A logical retrosynthetic pathway disconnects the target molecule

into a functionalized furo[3,2-b]pyridine intermediate and an acetyl source. The core itself can

be disconnected into a substituted pyridine and a component to form the furan ring.

1-(Furo[3,2-b]pyridin-6-yl)ethanone

6-Bromo-furo[3,2-b]pyridine

 Acylation
(e.g., via organometallic coupling)

2-Amino-3,6-dibromopyridine

 Sonogashira Coupling &
Heteroannulation

Terminal Alkyne
(e.g., Ethynyltrimethylsilane)

 Sonogashira Coupling &
Heteroannulation

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

5.2 Protocol: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling The

construction of the furo[3,2-b]pyridine nucleus is efficiently achieved through a one-pot

Sonogashira cross-coupling and subsequent heteroannulation.[1] This protocol is exemplary for

building the core scaffold.

Rationale: This method is chosen for its high efficiency and atom economy. The palladium

catalyst facilitates the C-C bond formation between the pyridine and the alkyne, while the

copper(I) co-catalyst is crucial for activating the alkyne. The subsequent intramolecular C-O
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bond formation (heteroannulation) to form the furan ring is often facilitated by the reaction

conditions.

Step-by-Step Protocol:

Inert Atmosphere: To a flame-dried, round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%),

PPh₃ (5.0 mol%), and CuI (5.0 mol%). Purge the flask with an inert gas (Nitrogen or Argon)

for 15 minutes.

Solvent and Reagents: Add anhydrous DMF via syringe. Stir the mixture for 30 minutes at

room temperature to form the active catalytic species. To this solution, add the 2-amino-3-

bromopyridine derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

Reaction: Heat the reaction mixture to 100°C. Monitor the reaction progress by Thin-Layer

Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

wash sequentially with saturated aqueous NH₄Cl and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel to yield

the furo[3,2-b]pyridine core.

1. Prepare Catalyst
(Pd/Cu in DMF)

2. Add Reagents
(Substituted Pyridine + Alkyne)

3. Heat Reaction
(100°C, 3-6h) 4. Monitor by TLC

 Incomplete
5. Aqueous Work-up

(EtOAc, NH4Cl, Brine)
 Complete 6. Purify

(Silica Gel Chromatography)
Furo[3,2-b]pyridine

Core

Click to download full resolution via product page

Caption: Workflow for Furo[3,2-b]pyridine core synthesis.

5.3 Protocol: Introduction of the 6-Acetyl Group A plausible method to install the acetyl group

onto a pre-formed 6-bromo-furo[3,2-b]pyridine intermediate is via a Stille coupling or similar

palladium-catalyzed cross-coupling reaction.

Rationale: This approach offers high functional group tolerance and reliable C-C bond

formation. Tributyl(1-ethoxyvinyl)tin is a common and effective reagent for introducing a
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masked acetyl group, which is easily deprotected in the final step.

Step-by-Step Protocol:

Reaction Setup: In a reaction vessel, dissolve 6-bromo-furo[3,2-b]pyridine (1.0 equivalent)

and tributyl(1-ethoxyvinyl)tin (1.2 equivalents) in anhydrous toluene.

Degassing: Bubble argon through the solution for 20 minutes to remove dissolved oxygen.

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the mixture.

Reaction: Heat the mixture to reflux (approx. 110°C) and stir under an inert atmosphere until

the starting material is consumed (monitored by TLC or LC-MS).

Deprotection: Cool the reaction mixture. Add 2M aqueous HCl and stir vigorously at room

temperature for 1-2 hours to hydrolyze the enol ether to the ketone.

Work-up and Purification: Neutralize the mixture with aqueous NaHCO₃ and extract with

ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate. Purify the residue by column chromatography to yield 1-(Furo[3,2-b]pyridin-6-
yl)ethanone.

Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, a

predictive analysis based on the parent furo[3,2-b]pyridine scaffold and the known effects of an

acetyl substituent allows for an accurate estimation of its key spectral features.

6.1 ¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz) The introduction of the electron-

withdrawing acetyl group at C-6 will significantly influence the chemical shifts of the adjacent

protons.
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Proton Predicted δ (ppm) Multiplicity Rationale

H-2 ~7.8 d
Typical furan proton

adjacent to oxygen.

H-3 ~7.0 d

Typical furan proton

adjacent to the ring

junction.

H-5 ~8.8 s

Deshielded due to

proximity to the

pyridine nitrogen and

the C-6 acetyl group.

H-7 ~8.1 s

Deshielded due to

proximity to the

pyridine nitrogen.

-CH₃ ~2.7 s

Characteristic

chemical shift for an

aryl methyl ketone.

6.2 ¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz) The carbonyl carbon of the acetyl

group will be a key diagnostic signal.
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Carbon Predicted δ (ppm) Rationale

C=O ~197
Typical chemical shift for an

aryl ketone carbonyl.

C-2 ~145
Furan carbon adjacent to

oxygen.

C-3 ~108
Furan carbon adjacent to the

ring junction.

C-3a ~148 Bridgehead carbon.

C-5 ~152
Pyridine carbon adjacent to

nitrogen.

C-6 ~135

Point of attachment for the

electron-withdrawing acetyl

group.

C-7 ~120 Pyridine carbon.

C-7a ~158 Bridgehead carbon.

-CH₃ ~26 Aryl methyl ketone carbon.

6.3 Mass Spectrometry (MS)

Expected M+: 161.05 (as C₉H₇NO₂).

Key Fragmentation: A primary fragmentation pathway would be the loss of the methyl radical

(•CH₃) to give a [M-15]⁺ peak at m/z 146, followed by the loss of carbon monoxide (CO) to

give a peak at m/z 118.

Applications and Future Directions
1-(Furo[3,2-b]pyridin-6-yl)ethanone represents a valuable building block for medicinal

chemistry programs. Its primary utility lies in its potential as a precursor or lead compound in

the development of kinase inhibitors.[5][6]
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Library Synthesis: The acetyl group serves as a versatile synthetic handle for generating a

library of derivatives. It can be reduced to an alcohol, converted to an oxime, or used in

aldol-type condensations to rapidly explore the SAR around the core scaffold.

Target-Oriented Synthesis: Given the established activity of the furo[3,2-b]pyridine core

against kinases like CLKs and HIPKs, this compound is a prime candidate for derivatization

and screening against these and other related oncology targets.[1][2]

Chemical Probe Development: Optimized derivatives could serve as chemical probes to

investigate the biological functions of specific kinases or signaling pathways in cell-based

assays.

Future research should focus on the strategic elaboration of the acetyl group and substitution

at other positions of the furo[3,2-b]pyridine ring to enhance potency, selectivity, and drug-like

properties (e.g., solubility, metabolic stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1391162#1-furo-3-2-b-pyridin-6-yl-ethanone-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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